[1-(2-Bromophenyl)ethyl](cyclopropylmethyl)amine
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Overview
Description
1-(2-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H16BrN and a molecular weight of 254.16614 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethylamine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenylacetonitrile with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of .
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as , , or .
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide and bases like sodium hydride .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of bromophenyl and cyclopropylmethylamine moieties on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors . The bromophenyl group may facilitate binding to specific sites, while the cyclopropylmethylamine moiety can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)ethylamine
- 1-(2-Fluorophenyl)ethylamine
- 1-(2-Iodophenyl)ethylamine
Uniqueness: Compared to its analogs, 1-(2-Bromophenyl)ethylamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with other molecules, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C12H16BrN/c1-9(14-8-10-6-7-10)11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 |
InChI Key |
RQZOQZMPBMVLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NCC2CC2 |
Origin of Product |
United States |
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